molecular formula C22H32N2O2 B3442488 N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE

N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE

Cat. No.: B3442488
M. Wt: 356.5 g/mol
InChI Key: OPJSRFSJJWHRNJ-UHFFFAOYSA-N
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Description

N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two cycloheptyl groups attached to a benzene ring through amide linkages at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE
  • N1,N4-DICYCLOPENTYLBENZENE-1,4-DICARBOXAMIDE
  • N1,N4-DICYCLOOCTYLBENZENE-1,4-DICARBOXAMIDE

Uniqueness

N1,N4-DICYCLOHEPTYLBENZENE-1,4-DICARBOXAMIDE is unique due to its specific cycloheptyl groups, which impart distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N,4-N-di(cycloheptyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21(23-19-9-5-1-2-6-10-19)17-13-15-18(16-14-17)22(26)24-20-11-7-3-4-8-12-20/h13-16,19-20H,1-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJSRFSJJWHRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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